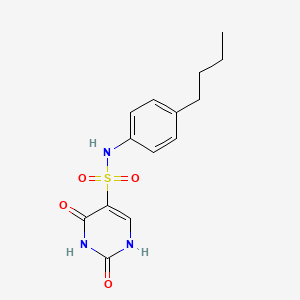
N-(3-(1-benzoyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1-benzoyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a chemical compound with a complex structure involving aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-(1-benzoyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be synthesized through multi-step organic reactions involving the following key stages:
Synthesis of 1-benzoyl-4,5-dihydro-1H-pyrazole intermediate.
Introduction of the dimethylamino group on the phenyl ring.
Coupling with methanesulfonamide derivative.
Each stage requires specific reagents and catalysts, controlled temperature, and pH conditions to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound may employ continuous flow reactors to enhance reaction efficiency and scale. Key factors include solvent choice, reactor design, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several chemical reactions, including:
Oxidation: : Typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Using agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions, particularly at the dimethylamino and methanesulfonamide functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halides, alkylating agents.
Major Products Formed
Oxidation leads to the formation of oxidized derivatives with altered functional groups.
Reduction results in the corresponding reduced forms, often impacting the benzoyl or pyrazole rings.
Substitution reactions yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
N-(3-(1-benzoyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds applications in:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Potential use in biochemical assays due to its interaction with biological macromolecules.
Medicine: : Investigated for therapeutic potential owing to its bioactivity and interaction with cellular targets.
Industry: : Utilized in the development of specialized materials and catalysts.
Mechanism of Action
The compound's mechanism of action involves:
Interaction with cellular receptors and enzymes.
Modulation of biochemical pathways through binding to specific molecular targets.
Impact on cellular functions through inhibition or activation of specific proteins.
Comparison with Similar Compounds
Compared to similar compounds, N-(3-(1-benzoyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibits unique structural features that influence its reactivity and applications. Similar compounds include:
N-(3-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide.
1-benzoyl-4,5-dihydro-1H-pyrazole derivatives with various substituents.
These comparisons highlight differences in functional group interactions and resulting bioactivities.
That's a deep dive into this compound. Did that resonate with what you wanted?
Properties
IUPAC Name |
N-[3-[2-benzoyl-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-28(2)22-14-12-18(13-15-22)24-17-23(20-10-7-11-21(16-20)27-33(3,31)32)26-29(24)25(30)19-8-5-4-6-9-19/h4-16,24,27H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUNTPOWJDQIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
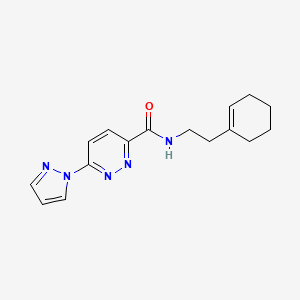
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2900356.png)
![1-(4-bromophenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2900358.png)
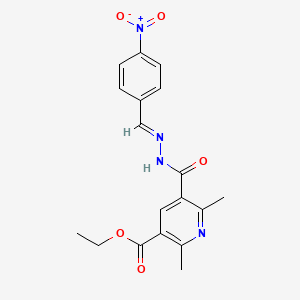

![3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2900362.png)
![(E)-N-[(4-Benzylthiomorpholin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900363.png)
![N-{2-[benzyl(methyl)amino]-3,3,3-trifluoropropyl}prop-2-enamide](/img/structure/B2900364.png)
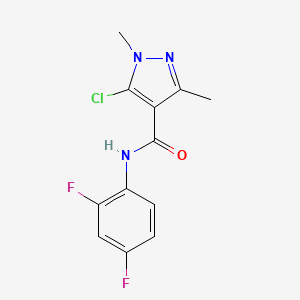
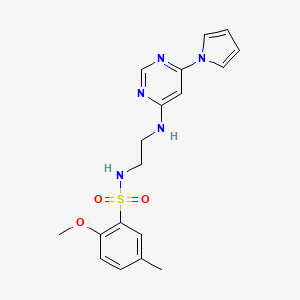
![3-(furan-2-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2900370.png)
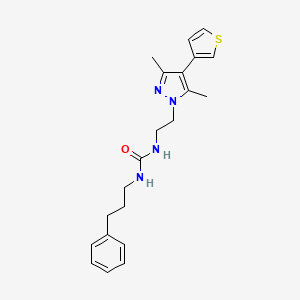
![N-{2-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2900376.png)
